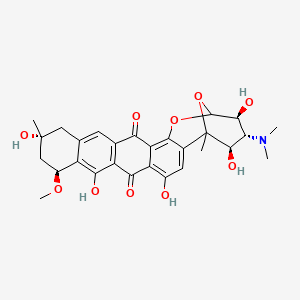

7-O-Methylnogarol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Menogaril is a semisynthetic derivative of the anthracycline antineoplastic antibiotic nogalamycin. Menogaril intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin. (NCI04)

A semisynthetic anthracycline with the amino sugar on the D ring. It displays broad-spectrum antineoplastic activity against a variety of tumors.

科学的研究の応用

Pharmacokinetics in Cancer Patients

7-con-O-methylnogarol has been studied for its pharmacokinetics in cancer patients. A study by Zanette et al. (2004) involved analyzing its behavior in patients with normal hepatic and renal function, focusing on its plasma disappearance, mean elimination half-life, volume of distribution, and plasma clearance (Zanette et al., 2004).

Anti-Dengue and Antifungal Properties

A study on newly synthesized bioactive compounds, including 7-O-Methylnogarol derivatives, demonstrated promising antifungal activity against selected fungal strains. These compounds were also evaluated for their potential inhibitory activity against dengue envelope protein (Abu-Izneid et al., 2018).

Electroanalytical Detection in Biological Samples

Research by Sanjuán et al. (2016) explored the use of boron-doped diamond electrodes for the electroanalytical detection of 7-methylguanine (7-mG), a derivative of this compound, in biological samples like urine. This study highlights the potential of simpler and more economical sensing methods for 7-mG detection (Sanjuán et al., 2016).

Synthesis and Photoprotection in Chemistry and Biology

Bassolino et al. (2017) presented a scalable synthesis method for 7-Azetidin-1-yl-4-(hydroxymethyl)coumarin, a derivative of this compound. This compound is widely used as a photoprotecting group in chemistry and biology (Bassolino et al., 2017).

Role in miRNA Processing and Cell Migration

A study by Pandolfini et al. (2019) explored the role of METTL1 in miRNA processing via m7G methylation, an aspect related to this compound. This research contributes to understanding how m7G methylation regulates miRNA structure, biogenesis, and cell migration (Pandolfini et al., 2019).

Production in Escherichia Coli

Malla et al. (2011) reported the production of 7-O-Methyl aromadendrin, a medicinally valuable flavonoid and derivative of this compound, in Escherichia coli. This study showcases the potential of E. coli as a cell factory for producing such natural flavonoids (Malla et al., 2011).

Inhibition of Nav1.7 Channels

A study by Wang et al. (2015) investigated the inhibition of Nav1.7 channels by methyl eugenol, a major active component related to this compound, highlighting its antinociceptive and anesthetic effects (Wang et al., 2015).

mRNA Cap Methylation

Cowling (2009) reviewed the significance of 7-methylguanosine cap methylation in mRNA, essential for efficient gene expression and cell viability. This study provides insights into the biological processes impacted by this cap methylation (Cowling, 2009).

Anti-Inflammatory Effects

Research by Soromou et al. (2012) on 7-O-Methylnaringenin, extracted from Rhododendron speciferum, revealed its anti-inflammatory effects, highlighting its role in downregulating inflammatory cytokines in stimulated macrophages (Soromou et al., 2012).

特性

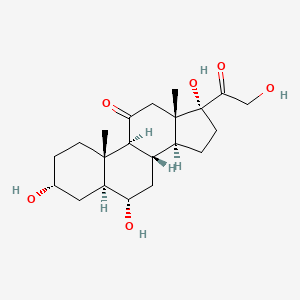

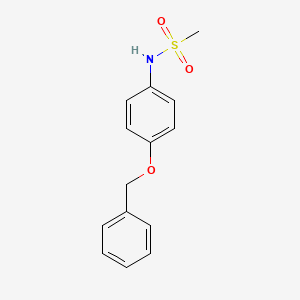

分子式 |

C28H31NO10 |

|---|---|

分子量 |

541.5 g/mol |

IUPAC名 |

(10S,12R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |

InChI |

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19-,23-,25+,26?,27+,28?/m0/s1 |

InChIキー |

LWYJUZBXGAFFLP-FEMZJCMLSA-N |

異性体SMILES |

C[C@@]1(C[C@@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6([C@@H]([C@H]([C@@H](C(O5)O6)O)N(C)C)O)C)O)OC)O |

SMILES |

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |

正規SMILES |

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |

賞味期限 |

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |

溶解性 |

H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |

同義語 |

7-con-O-Methylnogarol 7-O-Methylnogarol 7-OMEN Menogaril Menogaril, (11 beta)-Isomer Menogaril, (13 beta)-Isomer Menogaril, (5 alpha)-Isomer Menogaril, (5 alpha,11 beta)-Isomer Menogarol NSC 269148 NSC-269148 NSC269148 Tomosar TUT 7 TUT-7 TUT7 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine](/img/structure/B1205088.png)